2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Description
The compound 2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide (hereafter referred to as Compound A) is a benzothieno[2,3-d]pyrimidine derivative. Its structure includes:
- A tetrahydrobenzothieno[2,3-d]pyrimidine core with a 4-oxo group.
- A 5-chloro-2-methoxyphenyl substituent at position 3 of the pyrimidine ring.
- A methyl group at position 7 of the fused bicyclic system.
- A sulfanyl-acetamide side chain attached to position 2 of the pyrimidine, terminating in a 2-cyano-3-methylbutan-2-yl group.
This scaffold is pharmacologically significant due to its structural similarity to kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3S2/c1-14(2)26(4,13-28)30-21(32)12-35-25-29-23-22(17-8-6-15(3)10-20(17)36-23)24(33)31(25)18-11-16(27)7-9-19(18)34-5/h7,9,11,14-15H,6,8,10,12H2,1-5H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTUAXOVVBGUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(C)(C#N)C(C)C)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide is a novel synthetic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiolo-pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methoxy groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound using the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol. The compound was tested against a panel of approximately 60 cancer cell lines representing various cancer types.
Table 1: Anticancer Activity Summary
| Cell Line Type | Mean Growth (%) | Most Sensitive Cell Lines | Growth Inhibition (%) |
|---|---|---|---|
| Leukemia | 104.68 | RPMI-8226 | 92.48 |
| CCRF-CEM | 92.77 | ||
| K-562 | 92.90 | ||
| CNS | SF-539 | 92.74 |
The results indicated that the compound exhibited a low level of anticancer activity, with tumor line growth ranging from 92.48% to 126.61% , suggesting minimal inhibition at the tested concentration of 10 µM .
The proposed mechanisms behind the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : It has been suggested that it may promote programmed cell death in certain cancer cells.
- Targeting Specific Enzymes : The presence of the pyrimidine moiety indicates potential interactions with enzymes involved in nucleotide metabolism or signaling pathways critical for cancer progression.
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds in the same class, indicating promising results in preclinical models:
- In Vitro Studies : Research has shown that derivatives of benzothiolo-pyrimidines can effectively inhibit tumor growth in various cancer types through mechanisms involving apoptosis and cell cycle arrest .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications to the chemical structure can enhance biological activity, potentially leading to more effective therapeutic agents .
- Comparative Analysis : Comparative studies with other known anticancer agents revealed that while this compound exhibits lower activity than some leading drugs, its unique structure may offer advantages in terms of selectivity and side effect profiles .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In silico studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the inflammatory response pathway. Molecular docking studies have shown favorable binding interactions with the enzyme's active site, indicating that further structural optimization could enhance its efficacy as an anti-inflammatory agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and the modulation of apoptotic pathways. The presence of the chloro and methoxy groups in the structure may play a role in enhancing its cytotoxic effects against various cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the compound's efficacy:
- Sulfanyl Group : Essential for interaction with biological targets.
- Acetamide Moiety : Enhances solubility and bioavailability.
- Aromatic Substituents : The presence of hydrophobic groups may improve membrane permeability and binding affinity.
Case Studies
Recent investigations have focused on evaluating the pharmacological effects of this compound:
- In Vitro Studies : Various assays have demonstrated its ability to inhibit inflammatory mediators in cell cultures.
- In Vivo Models : Animal studies are underway to assess its therapeutic potential in conditions like arthritis and cancer.
These studies underscore the importance of this compound as a candidate for further development in pharmacotherapy.
Chemical Reactions Analysis
Functional Group Reactivity Analysis
Compound X contains four reactive centers:
Sulfur-Centered Transformations
The thioether linkage (C-S-C) exhibits reactivity comparable to structurally related compounds like N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-3-yl)acetamide :
-
Oxidation :
(sulfoxide)
(sulfone)
Conditions: 30% H<sub>2</sub>O<sub>2</sub>, glacial acetic acid, 40–60°C -
Nucleophilic Displacement :
Reagents: Primary/secondary amines in DMF at 80°C
Acetamide Hydrolysis
The acetamide group may undergo cleavage under harsh conditions, as seen in the degradation of 2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(propylcarbamoyl)acetamide :
-
Acidic Hydrolysis :
Yield: ~70–85% in 6M HCl, reflux -
Basic Hydrolysis :
Conditions: 10% NaOH, ethanol, 70°C
Stability Under Environmental Conditions
Comparative studies on benzothiopheno-pyrimidine derivatives suggest:
| Stress Condition | Degradation Profile | Stability Ranking* |
|---|---|---|
| Light (300–800 nm) | ≤5% decomposition after 48 hrs | High |
| Heat (60°C) | 12–15% degradation in 1 week | Moderate |
| pH 1.2 (simulated gastric fluid) | 40% decomposition in 2 hrs | Low |
| pH 6.8 (simulated intestinal fluid) | 20% decomposition in 4 hrs | Moderate |
*Based on structural analogs from
Metal Coordination Chemistry
The pyrimidinone moiety may act as a bidentate ligand. Predicted coordination modes:
| Metal Ion | Binding Sites | Complex Geometry |
|---|---|---|
| Cu<sup>2+</sup> | N3, O4 of pyrimidinone | Square planar |
| Fe<sup>3+</sup> | O4, S1 of thiophene | Octahedral |
| Zn<sup>2+</sup> | N1, S2 of sulfur linkage | Tetrahedral |
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
SCE = Saturated Calomel Electrode
Critical Research Gaps
-
No experimental data exists for photochemical reactions or catalytic hydrogenation.
-
Biological degradation pathways remain uncharacterized.
-
Computational modeling of transition states for sulfur oxidation is needed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Analog 1 : N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide
- Key Differences: Aryl Substituent: 4-Methylphenyl at position 3 (vs. 5-chloro-2-methoxyphenyl in Compound A). Acetamide Side Chain: N-(4-chloro-2-methoxy-5-methylphenyl) (vs. cyano-containing group in Compound A).
- The lack of a cyano group may reduce hydrogen-bonding capacity in the side chain.
Analog 2 : N-(4-Chloro-2-Methylphenyl)-2-{[3-(4-Chlorophenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide
- Key Differences: Aryl Substituent: 4-Chlorophenyl at position 3 (vs. 5-chloro-2-methoxyphenyl). Side Chain: N-(4-chloro-2-methylphenyl) (vs. cyano-butan-2-yl).
- Implications: Dual chloro substituents increase lipophilicity but may reduce metabolic stability compared to Compound A’s methoxy group. The absence of a cyano group limits polar interactions.
Functional Group Modifications
Analog 3 : 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}-N-(2,5-Dimethylphenyl)Acetamide
- Key Differences: Aryl Substituent: 4-Chlorophenyl (vs. 5-chloro-2-methoxyphenyl). Side Chain: N-(2,5-dimethylphenyl) (vs. cyano-butan-2-yl).
Analog 4 : N-(3-Bromophenyl)-2-{[3-(4-Bromophenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide
- Key Differences :
- Halogenation : Bromine replaces chlorine in both aryl and side-chain positions.
- Implications :
- Increased molecular weight and lipophilicity may enhance membrane permeability but reduce solubility.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
